molecular formula C22H32ClN5O2 B2829151 2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)acetamide hydrochloride CAS No. 1331212-06-6

2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)acetamide hydrochloride

Cat. No. B2829151
CAS RN: 1331212-06-6
M. Wt: 433.98
InChI Key: MBBZIUUKQKUCJN-UHFFFAOYSA-N
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Description

2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C22H32ClN5O2 and its molecular weight is 433.98. The purity is usually 95%.
BenchChem offers high-quality 2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant and Biological Activities

Compounds with structural similarities have been synthesized and evaluated for their biological activities, including antioxidant, analgesic, and anti-inflammatory properties. For example, derivatives such as 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide have shown noticeable DPPH radical scavenging activity, analgesic, and anti-inflammatory activities in comparison with standard treatments (Nayak et al., 2014).

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives have been utilized to construct coordination complexes with metals such as Co(II) and Cu(II). These complexes exhibit significant antioxidant activity through various assays, highlighting the potential of such structures in developing antioxidant agents (Chkirate et al., 2019).

Synthesis of Novel Derivatives

Research has focused on the synthesis of novel derivatives bearing the pyrazole moiety, which is structurally similar to the compound . These studies aim to explore the chemical properties and potential applications of these derivatives in various fields, including medicinal chemistry and materials science (Arafat et al., 2022).

properties

IUPAC Name

2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)pyrazol-1-yl]-N-(4-phenylbutan-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O2.ClH/c1-17(9-10-19-7-5-4-6-8-19)23-21(28)16-27-18(2)15-20(24-27)22(29)26-13-11-25(3)12-14-26;/h4-8,15,17H,9-14,16H2,1-3H3,(H,23,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBZIUUKQKUCJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NC(C)CCC2=CC=CC=C2)C(=O)N3CCN(CC3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)acetamide hydrochloride

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